molecular formula C21H22N4O3S2 B2961251 N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide CAS No. 1421450-00-1

N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

Cat. No. B2961251
CAS RN: 1421450-00-1
M. Wt: 442.55
InChI Key: BQCQKXBMKVNQAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridinamide moiety . Pyridinamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to an amide group. They are often used in the synthesis of various pharmaceuticals and fine chemicals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, picolinamide, a similar compound, has been synthesized through a sequential reaction with benzaldehydes promoted by Pd (TFA) 2 . This reaction involves the condensation of picolinamide and two aldehyde molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray and spectroscopic techniques . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .


Chemical Reactions Analysis

In a study involving picolinamide, a cascade reaction was developed that involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT). This includes geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface .

Scientific Research Applications

Antihypertensive Agents

The guanidine scaffold, which is a part of the compound’s structure, is utilized in clinically used drugs for the treatment of hypertension. Compounds like guanethidine and guanabenz, which share structural similarities with our compound of interest, are well established in this field. The potential application of our compound could be in the development of new antihypertensive agents that work by modulating the sympathetic nervous system .

Antidiabetic Agents

Another significant application is in the treatment of type 2 diabetes. The guanidine frame is present in metformin, an orally administered antihyperglycemic agent. Given the structural resemblance, our compound could be explored for its efficacy in regulating blood sugar levels, potentially offering a new avenue for antidiabetic medication .

Antiviral Agents

Guanidine derivatives have been developed for the treatment of influenza neuraminidase inhibitors such as zanamivir and peramivir. The compound could be investigated for its antiviral properties, especially as a neuraminidase inhibitor, which could be crucial in the fight against influenza and other viral infections .

Gastrointestinal Agents

Histamine receptor antagonists like cimetidine and famotidine, which contain the guanidine moiety, are frequently used in the treatment of heartburn and peptic ulcers. Research into the applications of our compound could lead to the development of new gastrointestinal agents that help in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Organic Synthesis Intermediates

The compound’s structure suggests potential use as an intermediate in organic synthesis. Its unique scaffold could be utilized in the synthesis of various organic molecules, possibly aiding in the development of new reactions or improving existing synthetic pathways in pharmaceutical chemistry .

Future Directions

The development of new synthetic methods and the exploration of the biological activities of similar compounds are areas of ongoing research . These studies could provide valuable insights for the future research of “N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide”.

properties

IUPAC Name

N-[5-(2,4,6-trimethylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-13-10-14(2)19(15(3)11-13)30(27,28)25-9-7-16-18(12-25)29-21(23-16)24-20(26)17-6-4-5-8-22-17/h4-6,8,10-11H,7,9,12H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCQKXBMKVNQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(mesitylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide

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